1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl(dimethyl)silyl group, a fluorine atom, and a hydroxymethyl group attached to an oxolane ring, which is further connected to a pyrimidine-2,4-dione moiety.
Preparation Methods
The synthesis of 1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the tert-butyl(dimethyl)silyl group and the fluorine atom. The final step involves the attachment of the pyrimidine-2,4-dione moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidine-2,4-dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the tert-butyl(dimethyl)silyl group enhances its binding affinity to certain enzymes and receptors. The pyrimidine-2,4-dione moiety is crucial for its biological activity, as it can mimic natural nucleotides and interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrimidine derivatives and silyl-protected nucleosides. Compared to these compounds, 1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C15H25FN2O5Si |
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Molecular Weight |
360.45 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h6-7,9,11-13,19H,8H2,1-5H3,(H,17,20,21)/t9-,11+,12?,13-/m1/s1 |
InChI Key |
KKWGVZHEXOEALO-YJHHQHARSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
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